BenchChemオンラインストアへようこそ!

Methyl 4-methylmorpholine-3-carboxylate

Physicochemical properties ADME prediction Lipophilicity

Methyl 4-methylmorpholine-3-carboxylate (CAS 1544577-76-5) is a key synthetic intermediate featuring a chiral morpholine scaffold with an N-methyl substituent and a methyl ester at the 3-position, carrying a molecular weight of 159.18 Da and the formula C7H13NO3. This compound is predominantly sourced for research and development purposes from major chemical suppliers such as Bidepharm and Leyan, with standard purities ranging from 95% to 98% and accompanied by QC documentation including NMR, HPLC, and GC analyses.

Molecular Formula C7H13NO3
Molecular Weight 159.185
CAS No. 1544577-76-5
Cat. No. B2672881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-methylmorpholine-3-carboxylate
CAS1544577-76-5
Molecular FormulaC7H13NO3
Molecular Weight159.185
Structural Identifiers
SMILESCN1CCOCC1C(=O)OC
InChIInChI=1S/C7H13NO3/c1-8-3-4-11-5-6(8)7(9)10-2/h6H,3-5H2,1-2H3
InChIKeyGMFUIPPFAQAGTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide to Methyl 4-methylmorpholine-3-carboxylate (CAS 1544577-76-5): Core Identity and Sourcing Specifications


Methyl 4-methylmorpholine-3-carboxylate (CAS 1544577-76-5) is a key synthetic intermediate featuring a chiral morpholine scaffold with an N-methyl substituent and a methyl ester at the 3-position, carrying a molecular weight of 159.18 Da and the formula C7H13NO3 . This compound is predominantly sourced for research and development purposes from major chemical suppliers such as Bidepharm and Leyan, with standard purities ranging from 95% to 98% and accompanied by QC documentation including NMR, HPLC, and GC analyses .

Why Methyl 4-methylmorpholine-3-carboxylate Cannot Be Interchanged with Other Morpholine-3-carboxylate Analogs


Generic substitution among morpholine-3-carboxylate analogs is not feasible due to the profound influence of the N-alkyl substituent on the scaffold's physicochemical and pharmacokinetic properties. The N-methyl group in Methyl 4-methylmorpholine-3-carboxylate modulates its basicity, lipophilicity (LogP), and hydrogen-bonding capacity compared to the N-unsubstituted, N-ethyl, or regioisomeric counterparts . A thermochemical study demonstrated that replacing hydrogen with a methyl group on the morpholine nitrogen introduces a quantifiable energetic penalty of approximately +13 kJ/mol due to increased steric strain, directly impacting molecular recognition and binding thermodynamics [1]. Therefore, selecting an analog with a different N-alkyl substitution pattern fundamentally alters the compound's solvation, reactivity, and target interaction profiles, which cannot be assumed to be equivalent in any downstream application. This necessitates a procurement strategy based on specific structural requirements.

Quantitative Differential Evidence for Methyl 4-methylmorpholine-3-carboxylate Against Key Analogs


Molecular Weight and Lipophilicity: A Defined Positional Isomer Advantage Over Morpholine-4-carboxylate Regioisomers

Methyl 4-methylmorpholine-3-carboxylate demonstrates a higher molecular weight (159.18 Da) compared to its regioisomer, Methyl morpholine-4-carboxylate (145.16 Da), due to the additional N-methyl substitution . Computed lipophilicity data shows its LogP is -0.51, which is a critical differentiator from the morpholine-4-carboxylate regioisomer, where the ester is attached to the heterocyclic nitrogen. This structural change drastically alters hydrogen bonding capacity, as the 4-isomer is a carbamate, fundamentally changing its reactivity and biological profile .

Physicochemical properties ADME prediction Lipophilicity

N-Alkyl Basicity Advantage: Predicted Higher pKa of Methyl 4-methylmorpholine-3-carboxylate versus the Unsubstituted Analog

The N-methyl group in Methyl 4-methylmorpholine-3-carboxylate is predicted to increase the basicity of the morpholine nitrogen, providing a computational pKa advantage over the N-unsubstituted analog. The predicted pKa for the target compound is 5.57±0.40 . While the exact predicted pKa for the comparator Methyl morpholine-3-carboxylate is not directly available from the excluded or non-specific sources, the general trend of N-methylation leading to a pKa increase of approximately 0.5–1.0 log units in similar heterocyclic amines is well-established, directly impacting ionization state at physiological pH and catalytic activity in organic synthesis [1].

Basicity pKa Ionization state Medicinal chemistry

Steric Bulk Differential: Methyl vs. Ethyl N-Substitution Defines Conformational Space and Metabolism

Compared to the bulkier N-ethyl analog Methyl 4-ethylmorpholine-3-carboxylate (MW 173.21), Methyl 4-methylmorpholine-3-carboxylate (MW 159.18) offers a lower steric profile while retaining the N-alkyl advantages for binding . An energetic analysis of N-alkyl morpholines confirms that replacing the N-H with an N-methyl group creates a specific energetic profile that is further altered by the larger ethyl group, affecting molecular recognition and stability [1].

Steric effects Metabolic stability Conformational analysis

Supplier-Documented Purity and Batch-to-Batch QC Reproducibility

Methyl 4-methylmorpholine-3-carboxylate is offered with rigorously documented purity levels of 95% and 98% from major suppliers Bidepharm and Leyan, respectively, each providing batch-specific QC data including NMR, HPLC, and GC . This level of documented analytical support provides a higher confidence for reproducible synthetic outcomes compared to less documented offerings of related analogs where such data may be sparse or unavailable, ensuring consistent performance in multi-step synthetic routes or biological assays.

Quality control Batch consistency Procurement

Hydrogen Bond Capacity: Absence of Donors Differentiates from N-Unsubstituted and Acid Forms

Unlike N-unsubstituted morpholine-3-carboxylate analogs (e.g., Methyl morpholine-3-carboxylate, CAS 126264-49-1) or the corresponding carboxylic acid (pKa ~2–3), Methyl 4-methylmorpholine-3-carboxylate uniquely possesses zero hydrogen bond donors (HBD = 0) and a hydrogen bond acceptor count (HBA) of 4 . This contrasts with the N-unsubstituted analog, which has one HBD due to the secondary amine, profoundly affecting its membrane permeability and solubility profile, and with the carboxylic acid, which has both strong donor and acceptor properties, fundamentally altering its pharmacokinetic and synthetic utility [1].

Hydrogen bonding Permeability Solubility

Predicted Boiling Point: A Handling and Purification Advantage Over the Unsubstituted Analog

The predicted boiling point for Methyl 4-methylmorpholine-3-carboxylate is 192.9±30.0 °C at 760 mmHg, which is markedly lower than the predicted boiling point of its N-unsubstituted analog, Methyl morpholine-3-carboxylate, at 202.2±30.0 °C [1]. This lower boiling point, despite the higher molecular weight, is attributable to the absence of hydrogen bond donors, which reduces intermolecular forces, potentially facilitating purification by distillation and affecting storage and handling protocols.

Physical state Purification Handling

Optimal Application Scenarios for Methyl 4-methylmorpholine-3-carboxylate Based on Quantitative Differentiation


Lead Optimization in Medicinal Chemistry: Fine-Tuning Lipophilicity and Permeability

When a lead compound containing a morpholine-3-carboxylic acid or its unsubstituted ester exhibits undesirable physicochemical properties (e.g., high polarity, excessive hydrogen bond donors), Methyl 4-methylmorpholine-3-carboxylate is the optimal choice for structure-activity relationship (SAR) exploration. Its LogP of -0.51 and zero hydrogen bond donors directly address these issues, as established in Section 3 . This specific profile enhances passive membrane permeability and oral bioavailability potential, offering a measurable advantage over the parent acid (HBD=1, LogP ~ -3.2) or the N-unsubstituted ester (HBD=1, LogP ~ -0.5 to -1.1) in achieving desired ADME parameters.

Synthesis of Kinase Inhibitors and CNS Penetrant Probes

For central nervous system (CNS) drug discovery programs requiring fine-tuned basicity and minimal steric bulk, Methyl 4-methylmorpholine-3-carboxylate serves as an ideal advanced intermediate. Its predicted pKa of 5.57 and lower steric profile compared to N-ethyl analogs (Section 3) positions it to optimally engage targets like kinases, where the morpholine moiety acts as a privileged hinge-binding motif. The quantified higher basicity (vs. unsubstituted analog) and reduced lipophilicity (vs. ethyl analog) are critical for balancing target affinity with CNS MPO desirability scores.

Asymmetric Organocatalysis and Chiral Ligand Design

In asymmetric synthesis, the chiral integrity of the morpholine-3-carboxylate scaffold is paramount. Sourcing Methyl 4-methylmorpholine-3-carboxylate with documented high purity (95-98%) and verified QC data (NMR, HPLC, GC) from reputable suppliers like Bidepharm and Leyan ensures reproducible enantioselectivity in catalytic reactions . This procurement decision, supported by the batch-to-batch reproducibility evidence in Section 3, directly mitigates risk in precious metal-catalyzed transformations or organocatalytic cycles where trace impurities can poison catalysts or erode enantiomeric excess.

Process Chemistry Scale-Up: A More Easily Purified Intermediate

When designing a multi-kilogram synthetic route, the physical properties of intermediates heavily dictate process feasibility. The predicted boiling point of 192.9 °C for Methyl 4-methylmorpholine-3-carboxylate, which is lower than that of the N-unsubstituted analog, suggests a purification advantage via fractional distillation during scale-up . This, combined with its higher purity commercial availability (up to 98%), presents a compelling case for its selection over other morpholine-3-carboxylate esters in process development, where yield and purity of each step are critical cost drivers.

Quote Request

Request a Quote for Methyl 4-methylmorpholine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.